Compound Description: 5-(4-Phenoxybutoxy)psoralen (PAP-1) is a potent, small-molecule blocker of the voltage-gated potassium Kv1.3 channel. It is currently in preclinical development for the treatment of psoriasis. [] PAP-1 undergoes metabolism in rats, primarily through hydroxylation and O-dealkylation, resulting in five major phase I metabolites. []
5-(Oxybutyric-acid)psoralen (M1)
Compound Description: 5-(Oxybutyric-acid)psoralen (M1) is a major phase I metabolite of PAP-1 in Sprague-Dawley rats, formed through oxidative metabolism by cytochrome P450 (CYP) enzymes. [] It does not demonstrate inhibitory activity against Kv1.3 currents. []
5-[4-(4-Hydroxybutoxy)]psoralen (M2)
Compound Description: 5-[4-(4-Hydroxybutoxy)]psoralen (M2) is another phase I metabolite of PAP-1 in Sprague-Dawley rats, arising from CYP-mediated metabolism. [] Similar to M1, it does not inhibit Kv1.3 currents. []
5-[4-(4-Hydroxyphenoxy)butoxy]psoralen (M3)
Compound Description: 5-[4-(4-Hydroxyphenoxy)butoxy]psoralen (M3), a phase I metabolite of PAP-1 found in rat bile, is formed through CYP-mediated hydroxylation. [] It exhibits inhibitory activity against Kv1.3 currents in the nanomolar IC50 range. []
5-[4-(3-Hydroxyphenoxy)butoxy]psoralen (M4)
Compound Description: 5-[4-(3-Hydroxyphenoxy)butoxy]psoralen (M4), another phase I metabolite of PAP-1 identified in rat bile, is generated through CYP-mediated hydroxylation. [] It demonstrates inhibitory activity against Kv1.3 currents in the nanomolar IC50 range. []
8-Hydroxyl-5-(4-phenoxybutoxy)psoralen (M5)
Compound Description: 8-Hydroxyl-5-(4-phenoxybutoxy)psoralen (M5), a phase I metabolite of PAP-1, is produced via CYP-mediated hydroxylation and detected in rat bile. [] It exhibits nanomolar IC50 values for the inhibition of Kv1.3 currents. []
Compound Description: DN3-27-1 is a racemic compound exhibiting promising leishmanicidal activity against Leishmania mexicana. [] In vitro studies demonstrated its ability to significantly reduce parasite growth and induce parasite death compared to the reference drug N-methyl meglumine (Glucantime™). [] Notably, DN3-27-1 did not display toxicity towards Hela cells in vitro. []
Compound Description: NPC1161B, the (-)-enantiomer of (±)-8-[(4-amino-1-methylbutyl)amino]-6-methoxy-4-methyl-5-[3,4-dichlorophenoxy]quinoline succinate (NPC1161C), exhibits superior antiparasitic activity compared to its (+)-enantiomer (NPC1161A) in murine models of Plasmodium berghei, Pneumocystis carinii, and Leishmania donovani infection. [] It also demonstrates a more favorable safety profile in mice and reduced hematotoxicity in a dog model of methemoglobinemia. []
Compound Description: NPC1161A, the (+)-enantiomer of NPC1161C, displays lower antiparasitic activity than its (-)-enantiomer, NPC1161B, in various murine infection models. []
Compound Description: This compound serves as a highly sensitive and relatively interference-free fluorimetric reagent for the determination of iron(III). [] Its reaction with iron(III) in the presence of cetyltrimethylammonium bromide results in a fluorescence intensity (λex = 317 nm, λem = 534 nm) linearly proportional to the iron(III) concentration. []
Overview
8-(4-phenoxybutoxy)quinoline is a compound that combines a quinoline structure with a 4-phenoxybutoxy side chain. Quinoline derivatives are known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The addition of the 4-phenoxybutoxy group enhances the compound's biological activity and solubility, making it a subject of interest in medicinal chemistry and drug development.
Source and Classification
8-(4-phenoxybutoxy)quinoline belongs to the class of heterocyclic compounds, specifically quinolines, which are bicyclic aromatic compounds containing a benzene ring fused to a pyridine ring. This compound can be classified under pharmacologically active compounds, particularly those targeting ion channels and receptors in various biological systems.
Synthesis Analysis
The synthesis of 8-(4-phenoxybutoxy)quinoline typically involves several methods:
Friedlander Synthesis: This method entails the reaction of o-aminobenzaldehyde with a carbonyl compound in an alkaline medium to form the quinoline structure through cyclization.
Substitution Reactions: The introduction of the 4-phenoxybutoxy group can be achieved through nucleophilic substitution reactions where phenoxybutanol reacts with activated quinoline derivatives.
Recent Advances: Newer methods involve environmentally friendly catalysts such as titanium dioxide, which facilitate the formation of quinoline derivatives with high yields and functional group tolerance.
Technical details often include controlling reaction conditions such as temperature, solvent choice, and catalyst use to optimize yield and purity.
Molecular Structure Analysis
The molecular structure of 8-(4-phenoxybutoxy)quinoline can be represented as follows:
Molecular Formula: C_{17}H_{18}N_{2}O_{2}
Molecular Weight: Approximately 286.34 g/mol
Structure: The compound consists of a quinoline core (a bicyclic structure) with a phenoxybutyl substituent at the 8-position.
Data
Chemical Reactions Analysis
8-(4-phenoxybutoxy)quinoline can undergo various chemical reactions:
Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic substitutions, leading to further derivatization.
Oxidation Reactions: Quinoline derivatives can be oxidized to yield N-oxides or other functional groups that enhance their biological activity.
Complexation: This compound may form coordination complexes with metal ions, which could alter its pharmacological properties.
Technical details on these reactions often include specific conditions such as temperature, pressure, and catalysts used.
Mechanism of Action
The mechanism of action for compounds like 8-(4-phenoxybutoxy)quinoline often involves:
Ion Channel Modulation: The compound is known to act as a blocker of Kv1.3 potassium channels, which play a crucial role in regulating lymphocyte activation and proliferation.
Inhibition of Kinases: Some derivatives have shown potential as inhibitors for c-Met kinase, involved in cancer progression.
Interaction with Biological Targets: The phenoxybutoxy group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.
Physical and Chemical Properties Analysis
Physical Properties
Appearance: Typically appears as a solid crystalline substance.
Solubility: Generally soluble in organic solvents like dimethyl sulfoxide and less soluble in water due to its hydrophobic nature.
Chemical Properties
Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.
Reactivity: Reacts with electrophiles due to the presence of nitrogen in the quinoline ring.
Relevant data from studies indicate that modifications to the quinoline structure can significantly affect its pharmacological profile and stability.
Applications
8-(4-phenoxybutoxy)quinoline has several scientific applications:
Pharmaceutical Development: Its derivatives are being explored for use as anti-cancer agents and immunomodulators due to their ability to inhibit specific ion channels and kinases.
Research Tool: Used in studies investigating ion channel function and cellular signaling pathways.
Potential Therapeutics: Ongoing research aims to develop new drugs targeting autoimmune diseases by modulating lymphocyte activity through Kv1.3 blockade.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.